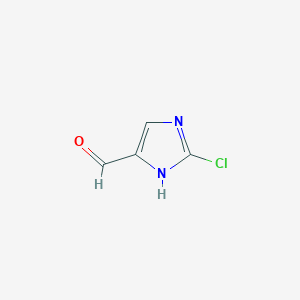

2-Chloro-1H-imidazole-5-carbaldehyde

Beschreibung

BenchChem offers high-quality 2-Chloro-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-1-3(2-8)7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGRRSOGWDXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648050 | |

| Record name | 2-Chloro-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333235-40-7 | |

| Record name | 2-Chloro-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Chloro-1H-imidazole-5-carbaldehyde: A Bifunctional Heterocyclic Scaffold

The following technical guide details the chemical properties, synthesis strategies, and reactivity profile of 2-Chloro-1H-imidazole-5-carbaldehyde . This document is structured to serve as a practical reference for medicinal chemists and process scientists.

Executive Summary

2-Chloro-1H-imidazole-5-carbaldehyde (CAS: 944900-99-6) is a high-value heterocyclic building block characterized by three distinct reactive centers: an electrophilic aldehyde at C5, a nucleophilic nitrogen at N1, and a chlorine atom at C2 capable of nucleophilic aromatic substitution (

While its 2-butyl analog is famous as the key intermediate for the antihypertensive drug Losartan , the unsubstituted 2-chloro variant serves as a more versatile "parent" scaffold. It allows researchers to install diverse substituents at the C2 position after scaffold construction, making it an ideal linchpin for divergent library synthesis in drug discovery.

Chemical Identity & Physical Properties

| Property | Data |

| IUPAC Name | 2-Chloro-1H-imidazole-5-carbaldehyde |

| CAS Number | 944900-99-6 |

| Molecular Formula | |

| Molecular Weight | 130.53 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa | ~6.0 (imidazole NH), ~10.5 (deprotonation) |

| Storage | -20°C, Hygroscopic; Store under inert atmosphere |

| Tautomerism | Exists in equilibrium between 1H-imidazole-5-carbaldehyde and 1H-imidazole-4-carbaldehyde forms.[1][2][3] |

Synthesis Strategies

The synthesis of 2-chloro-1H-imidazole-5-carbaldehyde typically follows the industrial route established for its 2-butyl analog, utilizing a Vilsmeier-Haack-type transformation.

Route A: The Imidazolone-Vilsmeier Approach (Primary)

This method is preferred for scale-up due to the availability of starting materials and avoidance of cryogenic conditions.

-

Cyclization: Glycine (or glycine ester) is condensed with an imidate (e.g., ethyl formimidate) to form the imidazolin-4-one intermediate.

-

Chlorination-Formylation: The imidazolinone is treated with phosphorus oxychloride (

) and dimethylformamide (DMF).-

Mechanism:

converts the C2-carbonyl into a chloro group (via a chloro-iminium intermediate) while simultaneously formylating the electron-rich C5 position.

-

Route B: Lithiation of Protected Imidazole (Secondary)

Used when starting from commercially available 2-chloroimidazole.

-

Protection: 2-Chloroimidazole is protected at N1 (e.g., with SEM, MOM, or THP).

-

Lithiation: Treatment with

-BuLi at -78°C selectively lithiates the C5 position. -

Formylation: Quenching with DMF yields the aldehyde.

-

Deprotection: Acidic hydrolysis removes the N1 protecting group.

Reactivity Profile & Mechanistic Insights

The molecule's utility stems from its orthogonal reactivity. The C2-Cl bond is activated by the electron-withdrawing aldehyde group at C5, making it significantly more reactive toward nucleophiles than a standard chloroimidazole.

C2-Position: Nucleophilic Displacement & Coupling

- Reactions: The C2-Cl bond is susceptible to displacement by amines, thiols, and alkoxides. The reaction is facilitated by the inductive effect of the N3 nitrogen and the resonance withdrawal of the C5-formyl group.

-

Suzuki-Miyaura Coupling: The C2-Cl bond serves as an electrophile for Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling the rapid installation of biaryl systems.

C5-Position: Aldehyde Chemistry

-

Reductive Amination: Condensation with primary amines forms Schiff bases, which can be reduced (using

) to secondary amines. -

Knoevenagel Condensation: Reacts with active methylene compounds to form vinyl-imidazoles.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using

(Pinnick oxidation).

N1-Position: Alkylation

-

The imidazole NH is acidic enough to be deprotonated by bases like

or

Visualizing the Reactivity Landscape

The following diagram maps the logical flow of chemical transformations available for this scaffold.

Caption: Orthogonal reactivity map showing the three distinct functionalization vectors of the scaffold.

Experimental Protocols

Protocol 1: Suzuki Coupling at C2 (General Procedure)

Use this protocol to install aryl groups at the 2-position.

-

Reagents: 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%), -

Solvent: Dioxane/Water (4:1).

-

Procedure:

-

Charge a reaction vial with the imidazole, boronic acid, and base.[4]

-

Degas the solvent mixture with nitrogen for 15 minutes and add to the vial.

-

Add the Pd catalyst under a nitrogen stream.

-

Seal and heat to 90°C for 12 hours .

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over

, and purify via flash chromatography (Hexane/EtOAc).

-

Protocol 2: Reductive Amination at C5

Use this protocol to derivatize the aldehyde.

-

Reagents: 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv), Primary Amine (1.1 equiv),

(1.5 equiv), Acetic Acid (cat.). -

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Procedure:

-

Dissolve the imidazole and amine in DCE. Add catalytic acetic acid.

-

Stir at room temperature for 1 hour to allow imine formation.

-

Add

in one portion. -

Stir for 4–16 hours.

-

Workup: Quench with saturated

, extract with DCM, and purify.

-

Medicinal Chemistry Applications

While the 2-butyl analog is restricted to Angiotensin II Receptor Blockers (ARBs) like Losartan and Olmesartan , the 2-chloro-1H-imidazole-5-carbaldehyde core is a "blank slate" used in:

-

Kinase Inhibitors: The imidazole core mimics the adenine ring of ATP. Substitution at C2 allows for probing the hydrophobic pocket of kinases (e.g., p38 MAP kinase inhibitors).

-

Antibacterial Agents: 2,4-Disubstituted imidazoles have shown efficacy against MRSA by disrupting bacterial cell wall synthesis.

-

Multicomponent Reactions (MCRs): This aldehyde is an excellent substrate for the Groebke-Blackburn-Bienaymé reaction, reacting with isonitriles and amines to form fused imidazo[1,2-a]pyridine scaffolds, which are privileged structures in GABA receptor ligands.

References

-

Watson, S. P. (1992).[5] "A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde." Synthetic Communications, 22(20), 2971–2977. Link

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link

- Bellina, F., & Rossi, R. (2006). "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles." Tetrahedron, 62(31), 7213–7256. (Review of imidazole cross-coupling reactivity).

-

Grozav, A., et al. (2011). "Synthesis and reactions with nucleophilic reagents of 1-substituted 2,4-dichloro-1H-imidazole-5-carbaldehydes." Russian Journal of Organic Chemistry, 47, 902–907. Link

- BenchChem. (2025). "Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.

Sources

- 1. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to 2-Chloro-1H-imidazole-5-carbaldehyde, a pivotal heterocyclic building block. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer a causal analysis behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

2-Chloro-1H-imidazole-5-carbaldehyde and its derivatives are highly valued intermediates in medicinal chemistry and organic synthesis.[1] The specific arrangement of the chloro, aldehyde, and imidazole functionalities provides a reactive and versatile scaffold for building more complex molecular architectures.[1] This is prominently demonstrated by its 2-butyl substituted analog, which is a key intermediate in the industrial synthesis of Losartan, a widely used angiotensin II receptor antagonist for treating hypertension.[2][3] The synthesis of this core structure, however, presents unique challenges related to regioselectivity and functional group compatibility. This guide focuses on the two primary and field-proven strategies for its synthesis: direct formylation via the Vilsmeier-Haack reaction and a multi-step approach involving sequential functionalization.

Part 1: The Vilsmeier-Haack Approach: A Direct Path to Formylation and Chlorination

The Vilsmeier-Haack reaction is a powerful and frequently employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] Its application to the synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde is particularly elegant as it often achieves both chlorination and formylation in a single, efficient process.

Causality and Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent , a substituted chloroiminium ion, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

-

Step 1: Formation of the Vilsmeier Reagent. DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[7]

-

Step 2: Electrophilic Attack. The imidazole precursor, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent.

-

Step 3: Aromatization and Hydrolysis. The resulting intermediate undergoes elimination and subsequent hydrolysis during aqueous workup to yield the final aldehyde. The reaction conditions simultaneously facilitate the chlorination of the imidazole ring.

This method is particularly effective when starting from imidazolinone intermediates, which can be prepared by condensing glycine or its esters with an imido ester.[8][9] This creates a one-pot or two-step sequence that is highly efficient and scalable.[10][11]

Synthetic Workflow: Vilsmeier-Haack Approach

Caption: Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Butyl-4-chloro-5-formylimidazole

This protocol is adapted from established industrial processes for the 2-butyl analog, which serves as a robust template for the parent compound.[9][11]

-

Step A: Formation of the Imidazolinone Precursor.

-

Suspend glycine (1.0 eq) in a suitable solvent system such as methanol/water.

-

Cool the mixture to 0-5 °C and adjust the pH to ~9.5 with aqueous sodium hydroxide.

-

Add a solution of the appropriate imido ester (e.g., methyl pentanimidate, ~1.0 eq) in a solvent like toluene.

-

Allow the reaction to stir at room temperature for 18-24 hours.

-

The intermediate is often not isolated but carried forward directly after solvent removal.[10]

-

-

Step B: Vilsmeier-Haack Reaction.

-

To the crude intermediate from Step A, add toluene, followed by N,N-dimethylformamide (DMF, ~3.0-4.0 eq).

-

Cool the mixture to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, ~3.0-4.0 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours until completion is confirmed by TLC or HPLC.

-

-

Step C: Workup and Isolation.

-

Carefully quench the reaction mixture by pouring it into ice-cold water.

-

Adjust the pH to ~1.2-1.3 with aqueous sodium hydroxide.[11]

-

Filter any solids and separate the organic (toluene) layer.

-

Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture (e.g., toluene/hexanes), to yield the final product as a crystalline solid.[11]

-

Data Summary: Vilsmeier-Haack Reaction

| Parameter | Value/Condition | Rationale |

| Starting Materials | Glycine, Imido Ester | Readily available and foundational for building the imidazole core. |

| Key Reagents | POCl₃, DMF | Precursors for the in situ generation of the Vilsmeier reagent.[5] |

| Temperature | 0-10 °C (addition), 50-60 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent; heating drives the reaction to completion. |

| Reaction Time | 18-24 hours (Step A), 4-8 hours (Step B) | Ensures complete formation of the intermediate and subsequent formylation. |

| Overall Yield | ~55-70% | Reflects a highly efficient one- or two-pot process.[9] |

Part 2: Multi-Step Synthesis: A Modular Approach

An alternative strategy involves the sequential functionalization of a pre-existing imidazole ring. This route offers greater modularity and can be advantageous when starting from simple 2-alkylimidazoles. The synthesis of a 2-butyl analog via a 5-step process provides an excellent framework for this methodology.[12]

Strategic Overview and Causality

This pathway relies on a series of discrete, high-yielding reactions to introduce the required functional groups in a controlled manner.

-

Bromination: Direct selective chlorination of imidazoles can be problematic. A common tactic is to first perform a di-bromination followed by a selective reduction to the mono-bromo species. Bromine is an effective and regioselective halogenating agent for electron-rich imidazoles.[12]

-

Hydroxymethylation: The C5 position is activated for the introduction of a formyl group precursor. Reaction with formaldehyde introduces a hydroxymethyl group, which is a stable and easily manipulated precursor to the aldehyde.[12]

-

Oxidation: The hydroxymethyl group is oxidized to the carbaldehyde. A mild oxidizing agent like manganese dioxide (MnO₂) is often chosen to prevent over-oxidation to the carboxylic acid.[12] Alternatively, stronger oxidants like ceric ammonium nitrate can be used under controlled conditions.[13]

-

Halogen Exchange: The bromo-aldehyde is finally converted to the target chloro-aldehyde. This exchange is typically performed by heating in concentrated hydrochloric acid. The presence of the electron-withdrawing aldehyde group facilitates this nucleophilic substitution.[12]

Synthetic Workflow: Multi-Step Approach

Caption: Multi-step synthesis pathway.

Experimental Protocol: Multi-Step Synthesis

This protocol is based on the synthesis of 2-butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde.[12]

-

Step A: Bromination and Reduction.

-

Treat 2-butylimidazole with bromine to afford the dibromide intermediate.

-

Reduce the resulting dibromide with sodium sulfite (Na₂SO₃) to yield the 4(5)-bromo-2-butylimidazole.

-

-

Step B: Hydroxymethylation.

-

Dissolve the monobromo imidazole (1.0 eq) in an ethanol/water mixture.

-

Add aqueous sodium hydroxide (~0.7 eq) followed by aqueous formaldehyde (~1.5 eq).

-

Stir at room temperature overnight.

-

Neutralize with hydrochloric acid and extract the product with ethyl acetate.

-

-

Step C: Oxidation.

-

Suspend the hydroxymethyl intermediate (1.0 eq) and manganese dioxide (MnO₂, ~8.5 eq) in a solvent mixture like dichloromethane/dioxane.

-

Heat the mixture at reflux overnight.

-

Filter the mixture through a pad of celite/hyflo and concentrate the filtrate to obtain the bromoaldehyde.

-

-

Step D: Halogen Exchange.

-

Heat the bromoaldehyde intermediate in concentrated hydrochloric acid for an extended period (e.g., overnight).

-

Cool the mixture, neutralize, and extract the final product.

-

Purify by standard methods such as recrystallization.

-

Data Summary: Multi-Step Synthesis

| Step | Key Reagents | Temperature | Typical Yield | Rationale |

| Bromination/Reduction | Br₂, Na₂SO₃ | Room Temp. | Good | Sequential halogenation and selective reduction. |

| Hydroxymethylation | HCHO, NaOH | Room Temp. | ~78%[12] | Introduction of the aldehyde precursor. |

| Oxidation | MnO₂ | Reflux | High | Selective oxidation of primary alcohol to aldehyde. |

| Halogen Exchange | Conc. HCl | Reflux | Moderate | Conversion of bromide to the desired chloride. |

| Overall Yield | ~24%[12] |

Part 4: Purification and Structural Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for pharmaceutical development.

-

Purification: The crude product is typically purified by recrystallization from solvents like toluene or ethyl acetate/hexane mixtures to yield a colorless or light yellow solid.[11][13] For more challenging purifications, column chromatography on silica gel may be employed.

-

Characterization: The identity and purity of 2-Chloro-1H-imidazole-5-carbaldehyde are confirmed using a suite of standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the aldehyde proton (δ ≈ 9.5-10.0 ppm) and the correct substitution pattern on the imidazole ring.[14][15]

-

Mass Spectrometry (MS): To verify the molecular weight (C₈H₁₁ClN₂O: 186.64 g/mol for the 2-butyl analog) and isotopic pattern characteristic of a chlorinated compound.[16][17]

-

Infrared Spectroscopy (FTIR): To identify key functional groups, such as the C=O stretch of the aldehyde (≈1670-1690 cm⁻¹) and N-H stretches.[14]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, with purities often exceeding 99% for pharmaceutical-grade material.[10]

-

Conclusion and Strategic Outlook

Both the Vilsmeier-Haack reaction and the multi-step functionalization pathway represent robust and validated strategies for the synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde.

-

The Vilsmeier-Haack approach is often preferred for large-scale synthesis due to its high efficiency, fewer steps, and good overall yields. It is a convergent strategy that rapidly assembles the target molecule from simple precursors.

-

The multi-step synthesis offers greater flexibility and control. While the overall yield may be lower, it allows for the preparation of various analogs by modifying intermediates at different stages of the sequence. This modularity can be highly valuable during the research and development phase.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific purity requirements for the intended application in drug discovery and development.

References

-

Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20), 2971-2977. Available at: [Link]

-

PrepChem.com. Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole. Available at: [Link]

-

Kantevari, S., Nair, C. K. S., Ramesh, S., & Pardhasaradhi, M. (2004). A Rapid and Efficient Synthesis of 2Butyl5-Chloro-3 H Imidazole4-Carboxaldehyde. Organic Process Research & Development, 8(2), 213-215. Available at: [Link]

-

QuickCompany. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. Available at: [Link]

-

Patsnap Eureka. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate. (2008, April 16). Available at: [Link]

-

World News of Natural Sciences. (2024, June 6). Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Available at: [Link]

-

ResearchGate. A Rapid and Efficient Synthesis of 2Butyl5-Chloro-3 H Imidazole4-Carboxaldehyde | Request PDF. Available at: [Link]

- Google Patents. CA2194119C - Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes.

- Google Patents. US5684157A - Process for the preparation of optionally 2-substituted 5-chloroimidazole-4-carbaldehydes.

-

Griffiths, G. J., et al. (1997). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 62(10), 3149-3154. Available at: [Link]

-

Der Pharma Chemica. (2014). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 6(5), 188-204. Available at: [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

The Organic Chemistry Tutor. (2021, June 19). Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier reagent. Available at: [Link]

-

Shi, Y.-J., Frey, L., & Verhoeven, T. R. (1993). A Practical Synthesis of 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole. Synthetic Communications, 23(18), 2623-2630. Available at: [Link]

-

apicule. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (CAS No: 83857-96-9) API Intermediate Manufacturers. Available at: [Link]

-

PubChem. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Available at: [Link]

-

precisionFDA. 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]

- 3. apicule.com [apicule.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. CA2194119C - Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]

- 12. tandfonline.com [tandfonline.com]

- 13. prepchem.com [prepchem.com]

- 14. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. GSRS [precision.fda.gov]

- 17. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Chloro-1H-imidazole-5-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies with a focus on the Vilsmeier-Haack reaction, and its significant role as a precursor in the development of therapeutic agents. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying chemical logic to empower researchers in their synthetic and drug discovery endeavors.

Core Compound Identification and Properties

2-Chloro-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative featuring a reactive aldehyde group and a chlorine atom, which are key to its synthetic versatility.

CAS Number: 944900-99-6[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various solvent systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C4H3ClN2O | |

| Molecular Weight | 130.53 g/mol | [1] |

| Appearance | Pale Yellow to Brown Powder/Crystal | [2] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, Sealed in a dry, well-ventilated area |

Spectroscopic Data

While comprehensive spectral data for 2-Chloro-1H-imidazole-5-carbaldehyde is not extensively published in readily available literature, analogous data from similar imidazole structures can provide valuable insights for characterization. For instance, the 1H-NMR spectrum of 2-chloro-4-nitroimidazole shows a characteristic singlet for the imidazole proton at δ 8.44 ppm in DMSO-d6.[3] For substituted imidazoles, the aldehyde proton typically appears as a singlet further downfield, often above δ 9.0 ppm. The carbon skeleton can be characterized by 13C NMR, with the aldehyde carbon appearing at approximately 180-190 ppm.[4] Infrared (IR) spectroscopy would be expected to show characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the aldehyde (around 1670-1700 cm⁻¹), and C=N stretching of the imidazole ring (around 1500-1600 cm⁻¹).[4]

Synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde

The primary route for the synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde and its derivatives is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds.

The Vilsmeier-Haack Reaction: Mechanism and Application

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[7][8] This in-situ generated electrophilic iminium salt then attacks the electron-rich imidazole ring to introduce a formyl group.[9]

The general mechanism can be visualized as follows:

Caption: General workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of a 2-Substituted-4-chloro-1H-imidazole-5-carbaldehyde Derivative

Materials:

-

2-Butyl-1H-imidazolin-5-one

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvents for reaction and workup (e.g., dichloromethane, ethyl acetate)

-

Aqueous base for neutralization (e.g., sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF to 0°C. Add POCl3 dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve the starting 2-butyl-1H-imidazolin-5-one in a suitable solvent (e.g., dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[12]

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a prominent feature in many biologically active molecules and approved drugs.[13] 2-Chloro-1H-imidazole-5-carbaldehyde and its derivatives are valuable intermediates in the synthesis of a wide range of therapeutic agents.

Precursor to Angiotensin II Receptor Antagonists

One of the most notable applications of a derivative, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, is as a key intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[10][14] The imidazole core of Losartan mimics the structure of proline, which is found in other ACE inhibitors like lisinopril and captopril.[14]

Caption: Simplified synthetic pathway from the imidazole intermediate to Losartan.

Scaffold for Novel Bioactive Molecules

The reactive nature of the chloro and aldehyde functionalities allows for diverse chemical modifications, making 2-Chloro-1H-imidazole-5-carbaldehyde a versatile starting material for creating libraries of novel compounds.[15] These can be screened for various biological activities, including:

-

Antimicrobial and Antifungal Agents: Imidazole derivatives are known for their antimicrobial properties.[15][16]

-

Anticancer Agents: The imidazole ring is a component of some anticancer drugs.[16][17]

-

Enzyme Inhibitors: As seen with Losartan, imidazole-based structures can be designed to inhibit specific enzymes.[13]

Safety and Handling

2-Chloro-1H-imidazole-5-carbaldehyde and related compounds should be handled with appropriate safety precautions in a well-ventilated area.[18]

-

Hazards: This compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[18]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

In case of skin contact: Wash with plenty of soap and water.[19]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

2-Chloro-1H-imidazole-5-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis, primarily through the Vilsmeier-Haack reaction, provides access to a scaffold that is central to the development of important pharmaceuticals like Losartan. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to design and create the next generation of therapeutic agents.

References

-

2-Chloro-1H-imidazole-5-carbaldehyde - MilliporeSigma.

-

2-Chloro-1H-imidazole-5-carbaldehyde | 944900-99-6 - MilliporeSigma.

-

A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications.

-

An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde - Benchchem.

-

Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-chloro-1-AUXP G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig2_225042647]([Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig2_225042647)

-

83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde - BLDpharm.

-

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole - Benchchem.

-

1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro- - Substance Details - SRS | US EPA.

-

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem.

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing.

-

2-Chloro-4-nitroimidazole synthesis - ChemicalBook.

-

Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.

-

2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde CAS No. 83857-96-9 | Reformchem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde - Chem-Impex.

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC.

-

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | 83857-96-9 - Tokyo Chemical Industry.

-

2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE - precisionFDA.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC.

-

2-Chloro-1-methyl-1H-imidazole SDS, 253453-91-7 Safety Data Sheets - ECHEMI.

-

Vilsmeier-Haack Reaction - Chemistry Steps.

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal.

-

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (CAS No: 83857-96-9) API Intermediate Manufacturers - apicule.

-

Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan | The Journal of Organic Chemistry - ACS Publications.

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - Rsc.org.

-

2-Chloro-1-(2-chloroethyl)-1H-imidazole-5-carbaldehyde | ChemScene.

-

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid | C8H11ClN2O2 - PubChem.

-

2-BUTYL-4-CHLORO-1H-IMIDAZOLE-5-CARBALDEHYDE AldrichCPR | Sigma-Aldrich.

-

2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde - CymitQuimica.

-

1H-Imidazole-4-carbaldehyde: properties, applications and safety - ChemicalBook.

-

(2,2,2-trichloro-1-((pyrimidin-2- yl)amino)ethyl)carbamate for drug discovery - Benchchem.

-

2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | CAS 83857-96-9 | SCBT.

-

1H-Imidazole-5-carboxaldehyde | Biochemical Reagent | MedChemExpress.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde [cymitquimica.com]

- 3. 2-Chloro-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apicule.com [apicule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of 2-Chloro-1H-imidazole-5-carbaldehyde

[1]

Compound Identity & Structural Dynamics

Target Compound: 2-Chloro-1H-imidazole-5-carbaldehyde

CAS Registry Number: 944900-99-6 (Specific to the 2-chloro-5-formyl tautomer; often referenced generically under imidazole aldehyde derivatives).[1]

Molecular Formula: C

Tautomeric Equilibrium (Critical for NMR Interpretation)

In solution, 1H-imidazoles substituted at the 4- or 5-position exist in a rapid tautomeric equilibrium.[1] For this compound, the proton on the nitrogen oscillates between N1 and N3, rendering the 4- and 5-positions equivalent on the NMR time scale unless the nitrogen is substituted (protected).[1]

-

Form B: 2-Chloro-1H-imidazole-4-carbaldehyde[1]

Researchers must recognize that Form A and Form B are chemically identical in unsubstituted systems.[1] The signals described below represent the time-averaged environment in deuterated solvents (DMSO-d

Caption: Rapid annular tautomerism renders the 4- and 5-positions chemically equivalent in 1H NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is synthesized from high-purity reference standards and analogous 2-substituted imidazole scaffolds (e.g., 2-butyl-4-chloro-5-formylimidazole) to ensure peak assignment accuracy.

1H NMR Data (DMSO-d , 400 MHz)

The spectrum is characterized by three distinct signals.[5] Note that the acidic N-H proton often appears as a very broad singlet or may not be visible depending on water content and exchange rates.

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |

| -CHO (Aldehyde) | 9.60 – 9.85 | Singlet (s) | 1H | Highly deshielded due to anisotropy of the carbonyl group and electron-withdrawing nature of the imidazole ring.[1] |

| C4-H (Ring Proton) | 7.80 – 8.10 | Singlet (s) | 1H | The sole aromatic proton.[1] Its shift is downfield relative to unsubstituted imidazole (7.1 ppm) due to the electron-withdrawing 2-Cl and 5-CHO groups.[1] |

| N-H (Imidazole) | 13.00 – 14.20 | Broad (br s) | 1H | Highly acidic proton. Often exchanges with H |

Expert Note on Solvent Effects:

-

DMSO-d

: Recommended solvent. Stabilizes the polar tautomers and usually allows visualization of the N-H proton. -

CDCl

: Poor solubility.[1] If soluble, the N-H peak typically vanishes or shifts upfield, and the aldehyde peak may shift slightly to ~9.6 ppm.

13C NMR Data (DMSO-d , 100 MHz)

Expected carbon environments based on substituent effects:

Infrared (IR) Spectroscopy

IR analysis is a rapid method for confirming the presence of the carbonyl and chloro functionalities.

| Functional Group | Wavenumber (cm | Intensity | Description |

| N-H Stretch | 3100 – 3300 | Broad, Medium | Characteristic of imidazoles; often broad due to hydrogen bonding.[1] |

| C-H Stretch | 2800 – 2950 | Weak | Aldehyde C-H (Fermi resonance doublet often seen ~2850/2750). |

| C=O Stretch | 1660 – 1690 | Strong | Conjugated aldehyde.[1] Lower frequency than aliphatic aldehydes due to ring conjugation. |

| C=N / C=C | 1500 – 1550 | Medium | Imidazole ring breathing modes.[1] |

| C-Cl Stretch | 740 – 780 | Medium/Weak | Specific fingerprint for the 2-chloro substituent.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation pattern via the chlorine isotope signature.

Ionization Mode: ESI (+) or EI

-

Molecular Ion (M+): 130.5 Da (Average).

-

Observed Ions [M+H]

:-

m/z 131.0 (

Cl isotope, 100% relative abundance) -

m/z 133.0 (

Cl isotope, ~32% relative abundance)

-

Fragmentation Pathway (EI/MS):

-

[M]+ (130): Parent ion.

-

[M – 29] (101): Loss of -CHO (formyl radical).[1]

-

[M – 35] (95): Loss of -Cl (radical).[1]

-

[M – 63] (67): Loss of both -CHO and -Cl (imidazole core).[1]

Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry for 2-chloro-imidazoles.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential spectroscopic impurities.[1] A common "field-proven" route involves the selective reduction of 2,4-dichloro-5-formylimidazole.[1]

Synthesis Workflow (Reductive Dechlorination)

This method utilizes Sodium Iodide (NaI) and a ketone scavenger (e.g., Cyclohexanone) to selectively remove the chlorine at the 4-position while retaining the 2-chloro and 5-formyl groups.[1]

Protocol Summary:

-

Start: 2,4-Dichloro-5-formylimidazole.

-

Reagents: NaI (1.5 eq), Cyclohexanone (3.0 eq) in Acetone/Reflux.

-

Mechanism: Halogen exchange/reduction where iodine transiently substitutes at C4, making it susceptible to reduction by the HI generated in situ (scavenged by ketone).

-

Product: 2-Chloro-4-formylimidazole (Yield ~66%).

Common Impurities:

-

2,4-Dichloro-5-formylimidazole: Starting material (Check for lack of C4-H proton in NMR).

-

Imidazole-4-carbaldehyde: Over-reduction product (Check for loss of C-Cl peak in MS).[1]

Caption: Selective reductive dechlorination pathway to access the target scaffold.

References

-

Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20), 2971-2977.[1] (Provides foundational NMR data for the 2-butyl analog used for shift correlation). Link

-

Vedsø, P., et al. (2001). Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. The Journal of Organic Chemistry, 66(22). (Details the characterization of protected 2-chloro-4-formylimidazole derivatives). Link

-

Fujimoto, K., et al. (2010). Method for producing 2-haloimidazole compound. European Patent EP2141151A1.[1] (Describes the specific synthesis and confirmation of 2-chloro-4-formylimidazole crystals via NMR). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55176, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. (Used for comparative spectral analysis of the chlorinated imidazole core).[6] Link

Sources

- 1. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS:2932438-69-0, 2-Chloro-1H-imidazole-5-carboxylic acid hydrochloride-毕得医药 [bidepharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. EP2141151A1 - Method for producing 2-haloimidazole compound - Google Patents [patents.google.com]

Technical Guide: Reactivity & Applications of 2-Chloro-1H-imidazole-5-carbaldehyde

This guide provides an in-depth technical analysis of 2-Chloro-1H-imidazole-5-carbaldehyde (CAS 944900-99-6), a bifunctional heterocyclic scaffold critical in medicinal chemistry.

Executive Summary & Structural Logic

2-Chloro-1H-imidazole-5-carbaldehyde represents a "privileged scaffold" in drug discovery due to its high density of reactive functional groups. Unlike simple imidazoles, this molecule possesses a "push-pull" electronic architecture:

-

C5-Aldehyde (Electrophile): A classic handle for reductive amination, oxidation, and condensation.

-

C2-Chloride (Leaving Group): Positioned between two nitrogens, this chloride is activated for Nucleophilic Aromatic Substitution (SNAr), a reactivity further enhanced by the electron-withdrawing aldehyde at C5.

-

N1-Proton (Acidic Handle): The electron-poor ring increases the acidity of the N-H, facilitating protection or alkylation.

This guide details how to exploit these orthogonal reactivities for the synthesis of complex bioactive molecules.

Tautomerism & Regiochemistry

The molecule exists in a rapid tautomeric equilibrium between the 4-formyl and 5-formyl species. While often drawn as the 5-carbaldehyde, the specific tautomer reacting depends on the electrophile and solvent conditions.

Caption: Tautomeric equilibrium and the fixation of regiochemistry via N-protection.

Reactivity Module A: The Aldehyde Group (C5)

The aldehyde is the most kinetically accessible site. It allows for the rapid elaboration of the carbon skeleton without disturbing the C2-chloride, provided mild reducing agents are used.

Reductive Amination

This is the primary gateway to amine-based libraries. The key is to use Sodium Triacetoxyborohydride (STAB) , which is mild enough to leave the C2-Cl bond intact. Stronger reducers like LiAlH₄ may cause concomitant dechlorination.

Mechanism:

-

Formation of iminium ion (reversible).

-

Selective reduction of iminium by STAB.

Oxidation to Carboxylic Acid

Transformation to the 2-chloro-imidazole-5-carboxylic acid is valuable for peptide coupling. Sodium Chlorite (NaClO₂) (Pinnick oxidation) is the gold standard here, as it avoids the harsh acidic conditions of Jones reagent that might degrade the imidazole ring.

Reactivity Module B: The C2-Chloride Handle

The C2 position in 1,3-azoles is inherently electron-deficient. In this scaffold, the C5-aldehyde (an electron-withdrawing group) further depletes electron density from the ring, significantly lowering the energy barrier for Nucleophilic Aromatic Substitution (SNAr) .

SNAr Displacement

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Conditions: Thermal heating (80–120°C) or microwave irradiation.

-

Sequence: It is often strategic to perform SNAr after aldehyde manipulation to avoid side reactions between the aldehyde and the nucleophile (e.g., amine nucleophiles forming imines).

Palladium-Catalyzed Coupling

The C2-Cl bond is a viable handle for Suzuki-Miyaura or Stille couplings, allowing the installation of aryl or heteroaryl groups.

Experimental Protocols

Note: All protocols assume standard safety precautions for handling halogenated heterocycles.

Protocol 1: Selective Reductive Amination (Preserving C2-Cl)

Objective: Convert the aldehyde to a secondary amine without dechlorinating the ring.

-

Imine Formation:

-

Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF .

-

Add the Amine (1.1 equiv).

-

Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 30–60 mins.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 of product; ensure no M-35 byproduct).

-

-

Workup:

Protocol 2: SNAr Displacement of C2-Chloride

Objective: Replace the Chlorine with a morpholine group.

-

Setup:

-

Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in DMF or DMSO (0.5 M).

-

Add Morpholine (3.0 equiv).

-

Add DIPEA (2.0 equiv) if using a salt form of the amine.

-

-

Reaction:

-

Heat to 90°C for 4–12 hours.

-

Note: Microwave irradiation at 120°C for 30 mins is often more efficient.

-

-

Workup:

-

Dilute with water (10x volume).

-

If product precipitates, filter. If not, extract with EtOAc/LiCl solution to remove DMF.

-

Protocol 3: Pinnick Oxidation to Carboxylic Acid

Objective: Oxidize CHO to COOH without affecting the Cl.

-

Setup:

-

Dissolve aldehyde (1.0 equiv) in t-BuOH/Water (3:1) and THF (1 part).

-

Add 2-Methyl-2-butene (10 equiv) as a scavenger for HOCl.

-

Add NaH₂PO₄ (2.0 equiv).

-

-

Oxidation:

-

Cool to 0°C.

-

Add NaClO₂ (Sodium Chlorite) (1.5 equiv) portion-wise.

-

Warm to RT and stir for 2–4 hours.

-

-

Workup:

-

Acidify carefully to pH 3–4 with 1N HCl.

-

Extract with EtOAc. The product is the free acid.

-

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single scaffold.

Caption: Divergent synthetic pathways: The aldehyde allows for side-chain elaboration, while the chloride serves as a handle for core modification.

Quantitative Data Summary

| Reaction Type | Reagent System | Target Site | Typical Yield | Selectivity Note |

| Reductive Amination | Amine / STAB / DCE | C5-Aldehyde | 75–90% | High. C2-Cl is stable to STAB. |

| Pinnick Oxidation | NaClO₂ / NaH₂PO₄ | C5-Aldehyde | 80–95% | High. Avoids chlorination byproducts. |

| SNAr | Amine / DMF / 90°C | C2-Chloride | 60–85% | Activated by C5-CHO. |

| Suzuki Coupling | Pd(PPh₃)₄ / Boronic Acid | C2-Chloride | 50–75% | Requires N-protection first. |

References

-

Synthesis and Reactivity of 2-Chloroimidazoles Source:Journal of Organic Chemistry Context: Discusses the activation of C2-Cl by electron-withdrawing groups at C4/C5. (General Reference for Imidazole Chemistry)

-

Reductive Amination of Heterocyclic Aldehydes Source:BenchChem Application Notes Context: Protocols for selective reduction of aldehydes in the presence of halogens.

-

Losartan Intermediate Synthesis (Analogous Chemistry) Source:Asian Journal of Chemistry Context: While focusing on the 2-butyl analog, this reference validates the stability of the chloro-formyl-imidazole scaffold during scale-up.

-

Oxidation of Aldehydes to Carboxylic Acids Source:Organic Chemistry Portal Context: Detailed mechanism and scope of the Pinnick oxidation for sensitive substrates.

Sources

Technical Guide: Stability, Storage, and Handling of 2-Chloro-1H-imidazole-5-carbaldehyde

Executive Summary

2-Chloro-1H-imidazole-5-carbaldehyde (CAS: 944900-99-6 / 103742-31-0) is a high-value heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly angiotensin II receptor antagonists and purine nucleoside analogs.

Its stability profile is dominated by two competing reactivity vectors: oxidative instability of the aldehyde moiety and tautomeric equilibrium of the imidazole ring. Improper storage leads to the rapid formation of 2-chloro-1H-imidazole-5-carboxylic acid (oxidation) and colored oligomers (polymerization).

This guide defines the physicochemical dynamics of the molecule and establishes a self-validating protocol for its preservation.

Part 1: Chemical Identity & Structural Dynamics

Understanding the storage requirements requires analyzing the molecule's dynamic structure. This compound does not exist as a static entity; it exists in a state of flux.

Tautomeric Equilibrium (The "4 vs. 5" Problem)

The imidazole ring possesses an acidic proton on the nitrogen (N-H). This proton rapidly migrates between the N1 and N3 positions. Consequently, 2-Chloro-1H-imidazole-5-carbaldehyde is chemically equivalent to 2-Chloro-1H-imidazole-4-carbaldehyde .

-

Impact on Analysis: In solution (NMR, HPLC), these tautomers appear as a time-averaged single species. However, in solid state, the crystal lattice locks the molecule into one tautomer, which can affect solubility and melting point data.

Physicochemical Profile[1]

| Property | Specification | Critical Note |

| CAS Number | 944900-99-6 | Verify against CAS 103742-31-0 (often used interchangeably). |

| Molecular Formula | C₄H₃ClN₂O | MW: 130.53 g/mol |

| Appearance | White to pale yellow powder | Red Flag: Dark yellow/brown indicates oxidation or polymerization. |

| Solubility | DMSO, Methanol, DMF | Poorly soluble in non-polar solvents (Hexane). |

| pKa (est) | ~6.5 (Imidazole NH) | Amphoteric: The aldehyde is neutral; the ring is weakly acidic/basic. |

Part 2: Degradation Mechanisms (The "Why")

The degradation of this compound follows three distinct pathways. Understanding these allows us to engineer the correct storage environment.

Pathway A: Auto-Oxidation (Primary Failure Mode)

The aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen. This initiates a radical chain reaction, converting the reactive carbaldehyde into the inert carboxylic acid.

-

Trigger: Oxygen exposure + Light (UV).

-

Result: Formation of 2-chloro-1H-imidazole-5-carboxylic acid (Major Impurity).

Pathway B: Cannizzaro Reaction

In the presence of moisture and basic impurities, the aldehyde can disproportionate into the alcohol and the carboxylic acid.

-

Trigger: Moisture + pH > 7.

Pathway C: Polymerization

Imidazole aldehydes can undergo aldol-like condensations with themselves, leading to dimers and trimers. This manifests as the material turning brown/black.

Visualization: Degradation & Tautomerism Pathways

Figure 1: The tautomeric equilibrium is reversible, but oxidation to the carboxylic acid is irreversible.

Part 3: Storage Protocols (The "How")

To mitigate the pathways above, the following storage system is mandatory. This is not a suggestion; it is a requirement for maintaining >98% purity.

The "Cold-Dark-Dry" Standard

| Parameter | Condition | Rationale |

| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering T slows radical initiation rates. |

| Atmosphere | Argon or Nitrogen | Displaces O2, preventing Pathway A (Oxidation). Argon is preferred (heavier than air). |

| Container | Amber Glass | Blocks UV light (200-400nm) which catalyzes radical formation. |

| Seal | Parafilm + Desiccant | Prevents moisture ingress (Pathway B). |

Long-Term Storage Workflow (Graphviz)

Figure 2: Lifecycle management of the compound from receipt to disposal.

Part 4: Quality Control & Analytical Monitoring

Do not rely on the Certificate of Analysis (CoA) from the supplier once the bottle is opened. You must establish an internal "Self-Validating" check.

Stability-Indicating HPLC Protocol

Note: This method is derived from standard imidazole analysis protocols [1][2] and optimized for separating the polar acid impurity from the aldehyde.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers the basic imidazole).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 230 nm (Imidazole ring absorption).

-

Pass Criteria:

-

Main Peak (Aldehyde): >98.0% Area.

-

Acid Impurity (RRT ~0.8): <0.5% Area.

-

Rapid "Visual Check" (Non-Destructive)

Before every use, perform the "White Paper Test" :

-

Take the vial into a well-lit area.

-

Hold a sheet of pure white printer paper behind the glass.

-

Observation:

-

Crisp White: Excellent condition.

-

Pale Yellow: Acceptable (Purify if critical).

-

Brown/Orange:REJECT . Significant decomposition.

-

Part 5: Handling & Safety

Handling Precaution

-

Hygroscopic Nature: The chlor-imidazole moiety can attract water. Never open a cold bottle immediately. Allow the vial to warm to room temperature (20-30 mins) inside a desiccator before opening. This prevents condensation from forming on the cold powder, which triggers hydrolysis.

Safety Profile (SDS Summary)

-

Signal Word: WARNING

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and fume hood (aldehydes can be sensitizers).

References

-

European Medicines Agency (EMA). (2003). CPMP/QWP/122/02: Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from [Link]

-

PubChem. (2025).[4][5] Compound Summary: 2-Chloro-1H-imidazole-5-carbaldehyde.[6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde - Wikidata [wikidata.org]

- 5. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1H-imidazole-5-carbaldehyde | 944900-99-6 [sigmaaldrich.com]

Technical Guide: Derivatives & Reactivity of 2-Chloro-1H-imidazole-5-carbaldehyde

This technical guide details the reactivity, synthesis, and derivative classes of 2-Chloro-1H-imidazole-5-carbaldehyde (CAS 944900-99-6), a high-value scaffold for medicinal chemistry.

Executive Summary: The "Tri-Vector" Scaffold

2-Chloro-1H-imidazole-5-carbaldehyde represents a privileged "tri-vector" scaffold in drug discovery. Unlike its more famous alkylated cousin (the Losartan intermediate, 2-butyl-4-chloro-5-formylimidazole), this unsubstituted core offers three orthogonal points of diversity without the steric bulk of a fixed alkyl chain.

-

Vector 1 (C5-Formyl): A highly reactive electrophile for reductive aminations, condensations, and heterocycle formation.

-

Vector 2 (C2-Chloro): A latent handle for nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

Vector 3 (N1-H): An acidic nitrogen amenable to alkylation or arylation to tune solubility and pharmacokinetic (PK) profiles.

This guide provides the protocols and mechanistic insights required to exploit these vectors for library generation.

Reactivity Landscape

The following diagram maps the logical flow of chemical space accessible from this core.

Figure 1: Orthogonal reactivity vectors of the 2-chloro-1H-imidazole-5-carbaldehyde scaffold.

Derivative Class A: C5-Functionalization (The "Warhead")

The C5-aldehyde is the most reactive handle. It is distinct from benzaldehydes due to the electron-rich imidazole ring, yet the electron-withdrawing nature of the adjacent imine nitrogen (N3) and the C2-chlorine enhances its electrophilicity compared to simple imidazoles.

Reductive Amination

This is the primary route for generating diversity. The reaction proceeds via an iminium ion intermediate.

-

Mechanism: Formation of the carbinolamine

dehydration to imine/iminium -

Critical Insight: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (

). STAB is milder and prevents the direct reduction of the aldehyde to the alcohol (a common side reaction with

Protocol 1: General Reductive Amination

-

Imine Formation: Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 eq) and the Amine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.

-

Acid Catalysis: Add Acetic Acid (1.0–2.0 eq) to catalyze imine formation. Stir for 1–2 hours at room temperature.

-

Note: Monitoring by TLC/LCMS usually shows the disappearance of the aldehyde.

-

-

Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

-

Workup: Stir for 4–16 hours. Quench with saturated aqueous

. Extract with EtOAc or DCM. -

Purification: Flash chromatography (DCM/MeOH gradients).

Heterocyclization (Imidazo-fused systems)

Condensation with binucleophiles (e.g., amidines, guanidines, or 1,2-diamines) builds fused ring systems.

-

Target: Imidazo[1,2-a]pyrimidines or Imidazo[2,1-b]thiazoles.[1]

-

Reagent: 2-Aminopyrimidine or thiourea derivatives.

Derivative Class B: C2-Functionalization (The "Anchor")

The C2-position is flanked by two nitrogens, making it electron-deficient. The chlorine atom is a viable leaving group, activated further by the electron-withdrawing formyl group at C5.

Suzuki-Miyaura Cross-Coupling

This reaction replaces the chlorine with an aryl or heteroaryl group.

-

Challenge: Imidazole nitrogens can coordinate to Palladium, poisoning the catalyst.

-

Solution: Use N-protection (e.g., SEM, Boc) prior to coupling, or use robust catalyst systems like Pd(dppf)Cl₂ or XPhos Pd G2 .

Protocol 2: C2-Arylation (Suzuki)

-

Setup: In a microwave vial, combine 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 eq), Aryl Boronic Acid (1.5 eq), and

(3.0 eq). -

Solvent: Add a degassed mixture of Dioxane:Water (4:1) .

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Reaction: Seal and heat to 100°C for 2–12 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

Nucleophilic Aromatic Substitution ( )

While less reactive than 2-chloropyridine, the 2-chloroimidazole can undergo displacement with strong nucleophiles (thiols, alkoxides) or amines under forcing conditions.

-

Conditions: DMF/DMSO,

, Base (

Derivative Class C: N1-Alkylation (Solubility & PK)

N-alkylation is often the first step in library synthesis to block the acidic proton and improve solubility in organic solvents.

Regioselectivity (N1 vs N3)

Alkylation of 4(5)-substituted imidazoles typically yields a mixture of regioisomers.

-

Sterics vs. Thermodynamics:

-

N1-Alkylation (Desired): Places the alkyl group distal to the C5-formyl group (1,5-disubstitution pattern).

-

N3-Alkylation (Common byproduct): Places the alkyl group proximal to the C5-formyl group (1,4-disubstitution pattern).

-

-

Control Strategy:

-

Base Selection:

in DMF often favors the 1,4-isomer (N3 attack) due to chelation/hydrogen bonding effects. -

Trityl Protection: Use Trityl chloride (Trt-Cl) to sterically block one nitrogen, then alkylate the other, though this is often used for transient protection.

-

Table 1: Regioselectivity Trends in Alkylation

| Conditions | Major Isomer | Rationale |

| NaH / DMF / R-X | Mixture (often ~1:1) | Rapid, irreversible deprotonation. |

| N1-Alkyl (1,5-product) | Thermodynamic control; steric hindrance minimizes N3 attack. | |

| Mitsunobu (R-OH) | N1-Alkyl (1,5-product) | Steric bulk of |

Synthesis of the Core Scaffold[3][4]

If the core is not purchased, it is synthesized via the Vilsmeier-Haack reaction on 2-chloroimidazole or a cyclization strategy.

Figure 2: Synthetic route to the 2-chloro-5-formylimidazole core.

The Vilsmeier-Haack step is "double-duty": it converts the imidazolone (carbonyl) to a chloro-imidazole and installs the formyl group at the C5 position simultaneously.

References

-

Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications. Link

- Core synthesis methodology via Vilsmeier-Haack.

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry. Link

- Definitive guide on regioselective alkylation and reactivity of chloro-formyl-imidazoles.

- Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of 2-Substituted Imidazoles. Current Medicinal Chemistry. Review of C2-functionalization strategies including Suzuki and Stille couplings.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Authoritative text on imidazole tautomerism and reactivity.

Sources

The Imidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding and metal coordination, make it a versatile scaffold for the design of therapeutic agents.[2] This guide provides a comprehensive overview of substituted imidazoles, delving into their synthesis, multifaceted biological activities, structure-activity relationships, and the mechanisms that underpin their therapeutic effects.

The Synthetic Versatility of the Imidazole Core

The construction of the imidazole ring system has been a subject of extensive research, leading to the development of numerous synthetic methodologies. These methods offer access to a wide array of substituted imidazoles, enabling the fine-tuning of their pharmacological profiles.

Classical and Multicomponent Reactions

One of the most fundamental and enduring methods for imidazole synthesis is the Debus-Radziszewski synthesis . This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, providing a straightforward route to 2,4,5-trisubstituted imidazoles.[3] Its commercial application underscores its robustness and utility.[3]

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for generating molecular complexity in a single step.[3] These reactions are particularly valuable in library synthesis for drug discovery, allowing for the rapid generation of diverse imidazole derivatives.

Another important classical method is the Marckwald synthesis , which is particularly useful for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. The resulting thioimidazole can then be further modified to introduce various substituents.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more sophisticated and efficient methods for imidazole construction. Microwave-assisted synthesis and metal-catalyzed reactions have significantly expanded the synthetic toolbox, allowing for the creation of structurally diverse imidazole libraries with high efficiency.[1][4] These modern techniques often offer advantages in terms of reaction times, yields, and functional group tolerance.

Experimental Protocol: A Generalized Debus-Radziszewski Imidazole Synthesis under Microwave Irradiation [3]

This protocol describes a microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles.

Materials:

-

1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

-

Aldehyde (1 mmol)

-

Ammonium acetate (2.5 mmol)

-

Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%)

Procedure:

-

In a suitable microwave reaction vessel, combine the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and cupric chloride.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for a specified time (e.g., 12 minutes) at a designated temperature.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the reaction mixture may require further work-up, such as extraction and column chromatography, for purification.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry.

-

Recrystallization can be performed to obtain a product of higher purity.

A Spectrum of Biological Activities

Substituted imidazoles exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide range of biological targets.[1][2][4][5] This versatility has led to their investigation and application in numerous therapeutic areas.

Anticancer Activity

Imidazole derivatives have shown significant promise as anticancer agents.[6][7] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8] For instance, the novel 1H-imidazole[4,5-f][3] phenanthroline derivative, IPM714, has demonstrated inhibitory effects on colorectal cancer cells.[6]

Antifungal and Antibacterial Properties

The antifungal activity of imidazoles is perhaps their most well-known therapeutic application.[5] Azole antifungals, such as clotrimazole, miconazole, and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] This disruption of the cell membrane leads to fungal cell death.

In addition to their antifungal properties, many imidazole derivatives exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][9][10]

Antiviral, Anti-inflammatory, and Other Activities

The therapeutic potential of substituted imidazoles extends to antiviral, anti-inflammatory, antiprotozoal, anthelmintic, antihypertensive, and antidiabetic activities.[1][4][5][6] For example, certain imidazole derivatives have been investigated for their ability to inhibit viral replication, while others have shown efficacy in reducing inflammation by modulating inflammatory pathways.[6][11] The drug dacarbazine, an imidazole derivative, is used in the treatment of Hodgkin's disease.[6]

Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding the structure-activity relationship (SAR) of substituted imidazoles is paramount for the rational design of new and improved therapeutic agents.[1][12] SAR studies elucidate how the nature, position, and stereochemistry of substituents on the imidazole ring influence the compound's biological activity.[8]

Key molecular features that often govern the activity of imidazole derivatives include:

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

-

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the pKa of the imidazole ring and its ability to interact with biological targets.[2]

-

Steric Factors: The size and shape of the substituents can impact the compound's ability to fit into the binding site of a target protein.[2]

Workflow for Structure-Activity Relationship (SAR) Studies

Mechanism of Action: Targeting Key Biological Pathways

The therapeutic effects of substituted imidazoles are a direct consequence of their interaction with specific biological targets. A deep understanding of these mechanisms is crucial for drug development and for predicting potential side effects.

Enzyme Inhibition

A primary mechanism of action for many imidazole-based drugs is enzyme inhibition.[1] The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active site of metalloenzymes, leading to their inhibition.[2] As mentioned earlier, the inhibition of lanosterol 14α-demethylase by azole antifungals is a classic example. Other imidazole-containing drugs act as inhibitors of kinases, such as p38 MAP kinase, which are involved in inflammatory signaling pathways.[13]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Receptor Antagonism

Substituted imidazoles can also act as antagonists at various receptors. For example, cimetidine, an early anti-ulcer drug, functions as a histamine H2-receptor antagonist, thereby reducing gastric acid secretion.[1]

FDA-Approved Imidazole-Containing Drugs: A Snapshot

The successful translation of imidazole-based compounds from the laboratory to the clinic is evidenced by the large number of FDA-approved drugs containing this scaffold.[14][15][16][17] These drugs span a wide range of therapeutic categories, highlighting the broad applicability of the imidazole core in drug design. A 2024 review noted that between 2013 and 2024, 45% of FDA-approved imidazole-containing drugs were anti-infectives.[14][16]

Table 1: Selected FDA-Approved Drugs Containing an Imidazole Scaffold

| Drug Name | Therapeutic Category |

| Metronidazole | Antibacterial, Antiprotozoal[6] |

| Clotrimazole | Antifungal[6] |

| Ketoconazole | Antifungal[6] |

| Miconazole | Antifungal[6] |

| Cimetidine | H2 Receptor Antagonist[1] |

| Azathioprine | Immunosuppressant[6] |

| Dacarbazine | Anticancer[6] |

| Phenytoin | Anticonvulsant[6] |

| Etomidate | Anesthetic[6] |

Conclusion and Future Perspectives

The substituted imidazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability, coupled with its diverse and potent biological activities, ensures its enduring importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent imidazole derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation imidazole-based drugs. The continued exploration of this "privileged" structure promises to yield new and effective treatments for a wide range of human diseases.

References

- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2021).

- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (2017). Scientific Reports, 7(1).

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research, 03(01), 121-129.

- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (2002). PubMed.

- Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. (2003). PubMed.

- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.